molecular formula C23H20F3N7O5 B14671229 Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate CAS No. 50540-56-2

Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate

Cat. No.: B14671229
CAS No.: 50540-56-2
M. Wt: 531.4 g/mol
InChI Key: KYDQMVQARCOOPW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diazenyl, imidazolylidene, and benzoate groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate involves multiple steps. One of the reported methods includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can break down the compound into simpler molecules or alter its functional groups.

    Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl and imidazolylidene groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is unique due to its combination of diazenyl, imidazolylidene, and benzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

50540-56-2

Molecular Formula

C23H20F3N7O5

Molecular Weight

531.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-methoxycarbonylphenyl)diazenyl]-5-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-imidazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C23H20F3N7O5/c1-37-19(34)13-3-7-15(8-4-13)30-32-18-17(11-12-27-21(36)23(24,25)26)28-22(29-18)33-31-16-9-5-14(6-10-16)20(35)38-2/h3-10H,11-12H2,1-2H3,(H,27,36)(H,28,29)

InChI Key

KYDQMVQARCOOPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=C(NC(=N2)N=NC3=CC=C(C=C3)C(=O)OC)CCNC(=O)C(F)(F)F

Origin of Product

United States

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